![molecular formula C13H12N4O2 B2425526 2-(2-氧代-2-(5H-吡咯并[3,4-b]吡啶-6(7H)-基)乙基)哒嗪-3(2H)-酮 CAS No. 2319808-97-2](/img/structure/B2425526.png)

2-(2-氧代-2-(5H-吡咯并[3,4-b]吡啶-6(7H)-基)乙基)哒嗪-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

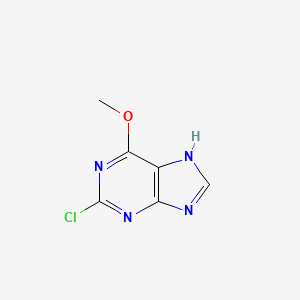

“2-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridazin-3(2H)-one”, also known as OPP, is a chemical compound of interest in the scientific community due to its potential in various fields of research and industry. It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Synthesis Analysis

Pyrrolopyrazine derivatives, including OPP, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . An efficient catalyst-free domino reaction of 4-aminopyridin-2 (1 H )-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water has been established .Molecular Structure Analysis

The molecular structure of OPP includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The molecular weight of OPP is 256.265.科学研究应用

合成和生物活性

- 合成中的微波辐射: 该化合物是在微波辐射条件下合成的,微波辐射由于其在执行化学转化方面的效率而变得越来越受欢迎。与传统方法相比,微波辅助合成以其在更短时间内的高纯度和高产率而著称 (Ashok 等人,2006)。

- 抗氧化活性: 该化合物的衍生物,特别是吡咯基硒代吡啶化合物,已显示出显着的抗氧化活性。这是一个重要的发现,因为抗氧化剂在保护身体免受有害分子造成的损害方面发挥着至关重要的作用 (Zaki 等人,2017)。

化学性质和用途

- 杂环化合物: 该化合物属于含氮杂环化合物大家族的一部分,由于其高生物活性,被用作药物和农用化学品中的结构成分。这些化合物在除草剂、杀虫剂、维生素、药物和粘合剂等各个领域都有应用 (Higasio & Shoji,2001)。

- 晶体结构和光谱研究: 已经对哒嗪酮衍生物进行了研究,包括晶体结构分析和光谱研究。这项研究对于了解这些化合物的化学性质及其在各个科学领域的潜在应用至关重要 (Kalai 等人,2021)。

- 无配体 Cu 催化的环化: 该化合物用于通过无配体 Cu 催化的 [3 + 2] 环加成合成吡咯并[1,2-a]喹啉。该过程以在温和条件下使用空气作为唯一氧化剂而著称,代表了化学合成中更环保的方法 (Yu 等人,2016)。

作用机制

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to exert their effects . For instance, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition .

Biochemical Pathways

Based on the biological activities of similar pyrrolopyrazine derivatives, it can be inferred that this compound may affect various pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .

Result of Action

Based on the biological activities of similar pyrrolopyrazine derivatives, it can be inferred that this compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Action Environment

It is known that many pyrrolopyrazine derivatives have been isolated from various environments, including plants, microbes, soil, and marine life , suggesting that these environments may play a role in the compound’s action.

未来方向

Pyrrolopyrazine derivatives, including OPP, have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

属性

IUPAC Name |

2-[2-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c18-12-4-2-6-15-17(12)9-13(19)16-7-10-3-1-5-14-11(10)8-16/h1-6H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEYKGFZCBVVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)CN3C(=O)C=CC=N3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridazin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)

![2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid](/img/structure/B2425445.png)

![(Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2425448.png)

![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2425453.png)

![3-allyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425460.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2425464.png)